N-(4-bromo-2,3-dimethylphenyl)formamide
Description
N-(4-bromo-2,3-dimethylphenyl)formamide is an aromatic formamide derivative characterized by a bromo substituent at the para position and methyl groups at the ortho and meta positions of the phenyl ring. Formamides, in general, exhibit diverse physicochemical and biological behaviors influenced by substituent electronic and steric effects. For instance, N-(4-chlorophenyl)formamide and N-(2,6-dichlorophenyl)formamide demonstrate phase transitions under thermal stress, suggesting that halogenation and substitution patterns significantly impact molecular packing and stability .
Synthetic routes for similar compounds often involve palladium-mediated cross-coupling (e.g., Suzuki-Miyaura reactions) or direct formylation of aromatic amines . These methods could plausibly extend to this compound by selecting appropriate boronic acids or starting materials.
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(2)9(11-5-12)4-3-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUSGDMMRYUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,3-dimethylphenyl)formamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromo-2,3-dimethylphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-bromo-2,3-dimethylphenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)formamide involves its interaction with specific molecular targets in biological systems. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The bromo and dimethyl groups in N-(4-bromo-2,3-dimethylphenyl)formamide introduce distinct electronic and steric characteristics:
- Bromo substituent : A strong electron-withdrawing group (EWG) that may reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitution or cross-coupling reactions.
Table 1: Comparison of Key Formamide Derivatives
Crystallographic and Stability Considerations
N-(4-Methylphenyl)formamide and its halogenated analogs (e.g., chloro derivatives) undergo phase transitions, highlighting the role of substituents in crystalline order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
